REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[OH-].[Na+].[CH3:8][O:9][C:10]1[CH:21]=[CH:20][C:13](/[CH:14]=[CH:15]/[C:16](OC)=[O:17])=[CH:12][CH:11]=1>CO>[CH3:8][O:9][C:10]1[CH:21]=[CH:20][C:13]([CH:14]2[S:5][CH2:4][CH2:3][NH:2][C:16](=[O:17])[CH2:15]2)=[CH:12][CH:11]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
52.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(/C=C/C(=O)OC)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
stirred for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated to 60° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
while still warm
|
Type
|
CONCENTRATION
|
Details
|
The methanolic solution is concentrated to ca 1/4 volume
|
Type
|
CUSTOM
|
Details
|
the product is isolated by filtration (35 g)
|
Reaction Time |
5 d |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C1CC(NCCS1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |